REACTION_CXSMILES
|
[F:1][C:2]([F:25])([F:24])[C:3]1([C:20]([F:23])([F:22])[F:21])[O:7][CH:6]([CH2:8]OS(C2C=CC(C)=CC=2)(=O)=O)[CH2:5][O:4]1.[N-:26]=[N+:27]=[N-:28].[Na+]>CN(C)C=O.C1C=CC=CC=1>[F:1][C:2]([F:25])([F:24])[C:3]1([C:20]([F:23])([F:22])[F:21])[O:7][CH:6]([CH2:8][N:26]=[N+:27]=[N-:28])[CH2:5][O:4]1 |f:1.2|
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Name
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2,2-bis(trifluoromethyl)-4-tosyloxymethyl-1,3-dioxolane
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Quantity
|
14 g
|
Type
|
reactant
|
Smiles
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FC(C1(OCC(O1)COS(=O)(=O)C1=CC=C(C)C=C1)C(F)(F)F)(F)F
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Name
|
|
Quantity
|
40 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
4.85 g
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Type
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reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Type
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CUSTOM
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Details
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The mixture is stirred magnetically at 140°-149° C. for 3.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
|
The filtrate is washed thoroughly with water
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Type
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DISTILLATION
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Details
|
vacuum-stripped and distilled
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Type
|
CUSTOM
|
Details
|
at 20° C
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
|
Smiles
|
FC(C1(OCC(O1)CN=[N+]=[N-])C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |